REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=2)OCC[O:3]1>Cl>[C:2]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:1]
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Name
|
|
Quantity
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0.284 mol
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Type
|
reactant
|
Smiles
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CC1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)=O
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 70.3 g
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Type
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TEMPERATURE
|
Details
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The resulting solution is cooled
|
Type
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EXTRACTION
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Details
|
extracted with ether
|
Type
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WASH
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Details
|
the ether washed with salt water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
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Details
|
the resulting residue is distilled at 88°-86° C mm Hg
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C1=CC=C(C=C1)C(C(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |